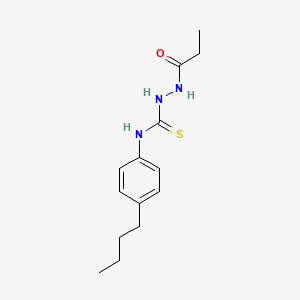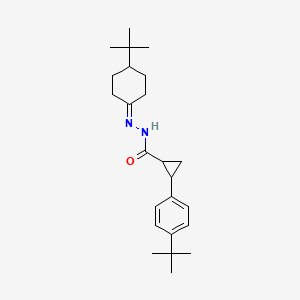![molecular formula C17H20BrN5O2S B4618524 4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)
4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
The compound belongs to a class of chemicals that are often synthesized for various purposes, including pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound's structure suggests it is a pyrazole derivative, a common motif in medicinal chemistry due to its biological relevance.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through substitution reactions, condensation, and amide formation. For instance, the synthesis of pyrazole derivatives often requires the preparation of intermediates such as bromoindazoles or bromopyrazoles, which are then further modified through reactions with amines or hydrazines to introduce additional functional groups (Anuradha et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques like FT-IR, NMR spectroscopy, and sometimes X-ray crystallography. These methods provide detailed information on the molecular geometry, functional groups, and the overall 3D structure of the compound. X-ray diffraction studies, for example, can reveal the crystal packing, bond lengths, and angles, providing insights into the compound's molecular conformation (Anuradha et al., 2014).
Scientific Research Applications
Synthesis and Characterization
Synthetic Methods : Innovative synthetic routes have been developed to create thieno[2,3-c]pyrazole derivatives and their analogs, demonstrating the versatility of pyrazole-based compounds in chemical synthesis. These methods involve multi-step reactions, including bromination, cyclocondensation, and nucleophilic substitution, to introduce various functional groups and achieve complex molecular architectures (Ahmed F. Ahmed et al., 2018).
Spectral Characterization : Spectral techniques, including FT-IR, NMR (both ^1H and ^13C), and mass spectroscopy, play a crucial role in the characterization of newly synthesized pyrazole derivatives. These methods help in confirming the chemical structures and understanding the molecular interactions within the compounds (G. Anuradha et al., 2014).
Biological Evaluation
Antimicrobial and Anti-inflammatory Properties : Several pyrazole derivatives have been evaluated for their antimicrobial activities against a range of pathogenic bacteria and fungi. Some compounds exhibited significant antibacterial and antifungal effects, highlighting their potential as leads for the development of new antimicrobial agents. Additionally, anti-inflammatory activities were observed in some derivatives, indicating their therapeutic potential in inflammation-related disorders (A. El-Dean et al., 2015).
Cytotoxic Activities : The cytotoxic properties of pyrazole derivatives against various cancer cell lines have been a focus of research, with some compounds showing promising results in inhibiting cancer cell growth. This suggests the potential of these compounds in cancer therapy, warranting further investigation to understand their mechanisms of action and to optimize their anticancer properties (L. Deady et al., 2003).
properties
IUPAC Name |
4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2S/c1-5-22(6-2)17(25)14-10(4)11(8-19)16(26-14)20-15(24)13-12(18)9-23(7-3)21-13/h9H,5-7H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZRAIQUCCJMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)N(CC)CC)C)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)

![N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4618487.png)
![7,9-dimethyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4618490.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4618495.png)
![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)

![5-methyl-2-(methylthio)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4618518.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4618532.png)
![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4618540.png)
![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)